4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride is a chemical compound with the molecular formula C₃H₃ClN₄O₂ and a molecular weight of 162.53 g/mol. This compound features a unique structure that includes an oxadiazole ring, an amino group, and a hydroxyl group, making it a versatile building block in organic synthesis. Its physical properties include a density of approximately 2.13 g/cm³ and it is soluble in dimethyl sulfoxide at concentrations exceeding 48 mg/mL .
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride has been explored for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features may allow it to interact with biological macromolecules, making it a candidate for further investigation as a biochemical probe .
The synthesis of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride under reflux conditions. This method allows for the efficient formation of the desired chlorinated compound . Industrial production follows similar synthetic routes but is optimized for higher yields and purity using industrial-grade reagents.
This compound serves multiple purposes across various fields:
Research indicates that 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride may interact with specific molecular targets due to its structural components. The oxadiazole and N-hydroxy moieties are crucial for binding to target proteins, such as those involved in phosphatidylinositol signaling pathways . Further studies are needed to elucidate the full range of its interactions.
Several compounds share structural similarities with 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Amino-1,2,5-oxadiazole-3-carboxylic acid | 17220-38-1 | 0.65 |
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | 17376-63-5 | 0.56 |
4-Amino-N'-hydroxy-1,2,5-oxadiazole | 13490-32-9 | 0.64 |
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride is distinguished by its specific chlorinated structure and potential biological activities that may not be present in these similar compounds. Its unique functional groups enhance its reactivity and applicability in various chemical and biological contexts .